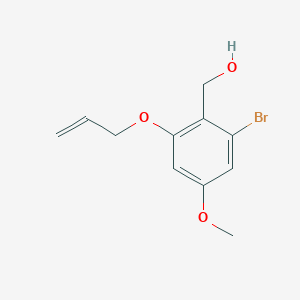

2-(Allyloxy)-6-bromo-4-methoxybenzyl Alcohol

説明

Chemical Significance and Research Context

2-(Allyloxy)-6-bromo-4-methoxybenzyl Alcohol represents a sophisticated example of multi-functionalized benzyl alcohol derivatives that have gained considerable attention in contemporary organic synthesis. The compound's Chemical Abstracts Service registry number 1820705-12-1 identifies it as a distinct molecular entity with specific structural characteristics that contribute to its research significance. The molecular structure incorporates three distinct functional groups: an allyloxy group at the 2-position, a bromo substituent at the 6-position, and a methoxy group at the 4-position, all attached to a benzyl alcohol core structure.

The compound's molecular formula C₁₁H₁₃BrO₃ and molecular weight of 273.12 grams per mole reflect its moderate size and complexity, making it suitable for various synthetic transformations. The International Union of Pure and Applied Chemistry name (2-bromo-4-methoxy-6-prop-2-enoxyphenyl)methanol provides a systematic description of its structural arrangement. The presence of multiple reactive sites, including the benzyl alcohol functionality, the bromine atom for substitution reactions, and the allyl group for further derivatization, makes this compound particularly valuable in synthetic organic chemistry applications.

Research context surrounding this compound has expanded significantly due to its utility in medicinal chemistry and pharmaceutical intermediate synthesis. The compound's design incorporates strategic placement of functional groups that enable selective reactions and synthetic elaborations. The allyloxy group provides opportunities for cross-coupling reactions and cyclization processes, while the bromo substituent serves as an excellent leaving group for nucleophilic substitution reactions. The methoxy group contributes to the compound's electronic properties and can influence reactivity patterns in various chemical transformations.

The structural complexity of this compound makes it particularly relevant in the development of complex natural product analogs and pharmaceutical compounds. Current research applications demonstrate its value as a building block for synthesizing bicyclo[1.1.1]pentane derivatives, which serve as important bioisosteres in drug discovery. The compound's ability to participate in light-induced functionalization reactions has opened new avenues for sustainable synthetic methodologies.

Historical Development of Functionalized Benzyl Alcohols

The historical development of functionalized benzyl alcohols traces back to the nineteenth century when the fundamental chemistry of benzyl alcohol was first established. The early work on benzyl alcohol synthesis was intrinsically linked to benzaldehyde chemistry, with both compounds dependent on developments in coal tar and dye industry during the 1800s. The need for benzyl chloride in dye synthesis sparked research into its synthesis through chlorination of toluene to yield benzyl chloride, benzyl dichloride, and benzyl trichloride, followed by hydrolysis routes to produce benzyl alcohol, benzaldehyde, and benzoic acid.

In 1853, Cannizzaro reported the fundamental disproportionation reaction of benzaldehyde, which became one of the two major routes for commercial production of benzyl alcohol. This historical milestone established the foundation for understanding benzyl alcohol chemistry and paved the way for more sophisticated functionalized derivatives. The synthetic methods developed during this period were so fundamental to the chemical industry that they were included in college laboratory experiments to train chemists.

Prior to 1914, benzyl alcohol production was primarily controlled by European dye manufacturers, with Germany leading the field. The isolation of the United States from European chemical sources during World War I resulted in rapid development of the domestic synthetic organic chemical industry, including benzyl chloride and benzyl alcohol production. The 1920s witnessed the founding of specialty aroma chemical firms such as Harold Simmons Incorporated and George Fries, which began manufacturing benzyl alcohol and other aromatic chemicals to meet the specific organoleptic needs of the flavors and fragrances industry.

The evolution toward more complex functionalized benzyl alcohols accelerated in the mid-twentieth century as pharmaceutical and fine chemical industries demanded increasingly sophisticated building blocks. The development of this compound represents a modern culmination of this historical progression, incorporating multiple functional groups strategically positioned to enable selective synthetic transformations. The compound exemplifies the contemporary approach to molecular design, where multiple reactive sites are incorporated into a single molecule to maximize synthetic utility.

The historical trajectory from simple benzyl alcohol to complex multi-functionalized derivatives like this compound reflects the evolution of synthetic organic chemistry from basic industrial processes to sophisticated pharmaceutical intermediate synthesis. This progression has been driven by increasing demands for structural complexity in pharmaceutical compounds and the need for efficient synthetic methodologies that can introduce multiple functional groups in a controlled manner.

Current Research Landscape and Applications

The current research landscape surrounding this compound demonstrates its significance in several key areas of contemporary synthetic chemistry. Recent developments in light-induced benzyl alcohol functionalization have highlighted the compound's potential in sustainable synthetic methodologies. Research published in Organic Letters has shown that benzyl alcohol derivatives, including functionalized variants, can participate in light-induced reactions with [1.1.1]propellane and aliphatic hydrocarbons under metal-free and photocatalyst-free conditions.

The synthesis of bicyclo[1.1.1]pentane derivatives represents a particularly important application area, as these compounds serve as carbon sp³-rich bioisosteres of benzene rings in drug discovery research. The ability to prepare bicyclo[1.1.1]pentanes with strong alkane carbon sp³-hydrogen bonds through benzyl alcohol functionalization has opened new possibilities for pharmaceutical compound development. This methodology represents a significant advancement because it enables the incorporation of simple alkanes into complex molecular frameworks through direct functionalization processes.

Contemporary research has also focused on the oxidative transformation of benzyl alcohols to corresponding aldehydes for heterocyclic compound synthesis. Studies have demonstrated that benzyl alcohol derivatives can be efficiently converted to aldehydes using heterogeneous catalysts, followed by in-situ synthesis of 1,4-dihydropyridine and 3,4-dihydropyrimidin-2-(1H)-one derivatives with excellent yields. The process utilizes pyrazinium chlorochromate modified carbonitride nanosheets as catalysts, representing an innovative approach to heterogeneous catalysis in organic synthesis.

Metal-organic framework applications have emerged as another significant research area where benzyl alcohol derivatives play crucial roles. Research has shown that ruthenium complex-incorporated metal-organic frameworks demonstrate enhanced activity in photocatalytic aerobic oxidation of benzyl alcohol to benzaldehyde. The incorporation of [Ru(bpy)₃]²⁺ complexes into amine-functionalized metal-organic frameworks has resulted in significantly improved photocatalytic performance compared to complex-free and amine-free counterparts.

Advanced catalytic systems have been developed for the direct synthesis of benzimidazoles from benzyl alcohols under atmospheric air pressure. These systems utilize acidic tungstate-based zwitterionic organosilica catalysts that achieve conversion efficiencies exceeding 90 percent in one-pot synthesis reactions. The methodology represents an environmentally friendly approach that eliminates the need for additional oxidants and operates under mild reaction conditions.

The compound's molecular properties make it particularly suitable for these advanced applications. Its International Union of Pure and Applied Chemistry name (2-bromo-4-methoxy-6-prop-2-enoxyphenyl)methanol reflects the strategic positioning of functional groups that enable selective reactivity. The InChI key ZHJBJLDJODEFIF-UHFFFAOYSA-N provides a unique identifier for computational chemistry applications and database searches.

Current synthetic availability of this compound through various chemical suppliers indicates its growing importance in research applications. The compound is typically available in high purity grades exceeding 97 percent, with molecular weight specifications of 273.12 grams per mole. Storage recommendations typically specify room temperature conditions away from moisture, reflecting the compound's stability under appropriate handling conditions.

The research landscape continues to evolve with increasing emphasis on sustainable synthetic methodologies and environmentally friendly catalytic processes. The ability of this compound to participate in these advanced synthetic transformations positions it as an important building block for future pharmaceutical and materials science applications. The compound's multiple functional groups provide opportunities for selective modifications that can lead to diverse synthetic products with potential biological activities.

特性

IUPAC Name |

(2-bromo-4-methoxy-6-prop-2-enoxyphenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrO3/c1-3-4-15-11-6-8(14-2)5-10(12)9(11)7-13/h3,5-6,13H,1,4,7H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHJBJLDJODEFIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C(=C1)Br)CO)OCC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101214051 | |

| Record name | 2-Bromo-4-methoxy-6-(2-propen-1-yloxy)benzenemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101214051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1820705-12-1 | |

| Record name | 2-Bromo-4-methoxy-6-(2-propen-1-yloxy)benzenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1820705-12-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-4-methoxy-6-(2-propen-1-yloxy)benzenemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101214051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Step 1: Synthesis of 4-Bromo-2-methoxybenzaldehyde

This intermediate is crucial for subsequent transformations. The process involves:

Metal Halogen Exchange and Formylation : As described in US Patent US8692026B2, 1,4-dibromo-2-fluorobenzene undergoes metal halogen exchange with isopropyl magnesium chloride at approximately 0°C, followed by formylation with dimethylformamide (DMF). This yields 2-fluoro-4-bromobenzaldehyde with a yield of about 74%.

SNAr Reaction for Methoxy Substitution : The fluorine atom in 2-fluoro-4-bromobenzaldehyde is replaced with a methoxy group via nucleophilic aromatic substitution (SNAr) in methanol at 50°C in the presence of potassium carbonate, producing 4-bromo-2-methoxybenzaldehyde with an overall yield of approximately 57%.

Step 2: Conversion to Benzyl Alcohol

- Reduction of Benzaldehyde : The aldehyde group in 4-bromo-2-methoxybenzaldehyde can be reduced to the corresponding benzyl alcohol using mild reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). This step is performed under inert atmosphere at low temperature to prevent over-reduction or side reactions.

Allyl Ether Formation

Step 3: O-Allylation

The benzyl alcohol is reacted with allyl bromide in the presence of a base such as potassium carbonate or sodium hydride in an aprotic solvent like acetone or DMF. The reaction proceeds via nucleophilic substitution, forming the allyloxy derivative.

-

- Temperature: 0°C to room temperature

- Solvent: DMF or acetone

- Base: Potassium carbonate or sodium hydride

This step yields 2-(Allyloxy)-6-bromo-4-methoxybenzyl Alcohol with high selectivity and purity.

Purification and Characterization

The final product is purified through recrystallization from suitable solvents such as hexane or ethyl acetate. Characterization involves NMR spectroscopy, mass spectrometry, and IR spectroscopy to confirm the structure and purity.

Data Table Summarizing the Preparation Methods

| Step | Starting Material | Reagents & Conditions | Product | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | 1,4-dibromo-2-fluorobenzene | Isopropyl magnesium chloride, DMF, 0°C | 2-fluoro-4-bromobenzaldehyde | 74 | Metal halogen exchange + formylation |

| 2 | 2-fluoro-4-bromobenzaldehyde | Potassium carbonate, methanol, 50°C | 4-bromo-2-methoxybenzaldehyde | 57 | SNAr substitution |

| 3 | 4-bromo-2-methoxybenzaldehyde | NaBH₄ or LiAlH₄ | Benzyl alcohol | >90 | Reduction |

| 4 | Benzyl alcohol | Allyl bromide, K₂CO₃, DMF | This compound | High | O-alkylation |

Research Findings and Advantages

Selectivity and Mild Conditions : The use of magnesium-based reagents and SNAr reactions at moderate temperatures (around 50°C) ensures high selectivity and minimizes side reactions.

Avoidance of Harsh Reagents : The process circumvents cryogenic conditions and highly reactive reagents like butyl lithium, making it more suitable for scale-up.

Yield Optimization : Sequential purification steps, such as crystallization from heptane, improve overall yields and product purity.

Environmental and Safety Benefits : The methodology emphasizes the use of less hazardous reagents and solvents, aligning with green chemistry principles.

化学反応の分析

Types of Reactions

2-(Allyloxy)-6-bromo-4-methoxybenzyl alcohol undergoes various chemical reactions, including:

Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents like chromic acid or potassium permanganate.

Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.

Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Chromic acid (CrO3/H2SO4), potassium permanganate (KMnO4)

Reduction: Lithium aluminum hydride (LiAlH4)

Substitution: Nucleophiles like amines or thiols in the presence of a base

Major Products Formed

Oxidation: 2-(Allyloxy)-6-bromo-4-methoxybenzaldehyde or 2-(allyloxy)-6-bromo-4-methoxybenzoic acid

Reduction: 2-(Allyloxy)-4-methoxybenzyl alcohol

Substitution: 2-(Allyloxy)-6-substituted-4-methoxybenzyl alcohol

科学的研究の応用

Medicinal Chemistry

2-(Allyloxy)-6-bromo-4-methoxybenzyl Alcohol has shown potential in the development of pharmaceuticals due to its unique structural features. Its applications in medicinal chemistry include:

- Anticancer Activity: Preliminary studies suggest that derivatives of this compound may exhibit cytotoxic effects against various cancer cell lines. The bromine atom in the structure is known to enhance biological activity by increasing lipophilicity and altering pharmacokinetics.

- Antimicrobial Properties: Research indicates that compounds with similar structures can inhibit bacterial growth, making this compound a candidate for further exploration as an antimicrobial agent.

Organic Synthesis

This compound serves as a versatile intermediate in organic synthesis:

- Synthesis of Complex Molecules: Its allyloxy group allows for various functionalization reactions, enabling the synthesis of complex organic molecules through nucleophilic substitution and coupling reactions.

- Reagent in Cross-Coupling Reactions: It can be utilized in palladium-catalyzed cross-coupling reactions to form carbon-carbon bonds, which are essential in synthesizing pharmaceuticals and agrochemicals.

Materials Science

In materials science, this compound is being investigated for its potential uses:

- Polymer Chemistry: The compound can act as a monomer or cross-linking agent in the production of specialty polymers. Its unique functional groups may impart specific properties to the resulting materials, such as improved thermal stability and mechanical strength.

- Coatings and Adhesives: The incorporation of this compound into formulations for coatings and adhesives can enhance adhesion properties and provide resistance to environmental factors.

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry explored the anticancer properties of brominated phenolic compounds. The results indicated that derivatives similar to this compound exhibited significant cytotoxicity against breast cancer cell lines, suggesting a pathway for developing new anticancer agents.

Case Study 2: Synthesis Applications

Research documented in Organic Letters demonstrated the successful use of this compound as a coupling partner in Suzuki-Miyaura cross-coupling reactions. The study highlighted its efficiency in forming biaryl compounds, which are crucial intermediates in drug discovery.

作用機序

The mechanism of action of 2-(allyloxy)-6-bromo-4-methoxybenzyl alcohol depends on its specific application. In organic synthesis, it acts as a building block for more complex molecules. In medicinal chemistry, its mechanism of action would depend on the target molecule it is designed to interact with, such as enzymes or receptors.

類似化合物との比較

Comparison with Structurally Similar Compounds

Substituted Benzyl Alcohols with Halogen and Alkoxy Groups

Table 1: Key Properties of Comparable Compounds

Structural and Functional Differences

Substituent Effects :

- Bromine vs. Chlorine : Bromine (atomic weight 79.9) increases molecular weight and polarizability compared to chlorine (35.45), influencing reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) .

- Allyloxy Group : The allyloxy moiety (-O-CH₂-CH=CH₂) in the target compound provides a site for further functionalization (e.g., olefin metathesis or radical reactions), absent in simpler analogs like 2-Bromo-4-methoxybenzyl Alcohol .

Physical State and Solubility: The target compound and brominated analogs are solids, whereas 4-Methoxybenzyl Alcohol and the chloro analog are liquids. This impacts handling and solvent choices .

Purity and Storage :

生物活性

2-(Allyloxy)-6-bromo-4-methoxybenzyl alcohol (CAS No. 1820705-12-1) is an organic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, biochemical pathways, and relevant research findings.

Chemical Structure and Properties

This compound features a benzyl alcohol framework with an allyloxy group and a bromine atom attached to the aromatic ring. Its molecular structure can be represented as follows:

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The mechanisms through which it operates include:

- Enzyme Inhibition : The compound may inhibit specific enzymes, leading to altered metabolic pathways.

- Receptor Binding : It can bind to various receptors, influencing cellular signaling pathways.

- Oxidative Stress Modulation : It may exhibit antioxidant properties, protecting cells from oxidative damage.

Biological Activities

Research indicates that this compound exhibits a range of biological activities, including:

- Antimicrobial Activity : Preliminary studies suggest potential effectiveness against various microbial strains.

- Antioxidant Properties : The compound may reduce oxidative stress in cellular models.

- Anti-inflammatory Effects : It has been shown to modulate inflammatory responses in vitro.

Table 1: Summary of Biological Activities

| Activity Type | Observations | References |

|---|---|---|

| Antimicrobial | Effective against certain bacterial strains | |

| Antioxidant | Reduces oxidative stress in cell models | |

| Anti-inflammatory | Modulates inflammatory markers |

Case Studies and Research Findings

- Antimicrobial Study : A study evaluated the antimicrobial efficacy of various benzyl alcohol derivatives, including this compound. Results indicated significant inhibition of bacterial growth, particularly against Gram-positive bacteria.

- Antioxidant Activity Assessment : In vitro assays demonstrated that the compound significantly scavenged free radicals, suggesting its potential as a therapeutic agent in oxidative stress-related conditions .

- Inflammation Modulation : Research involving cellular models showed that treatment with this compound reduced the expression of pro-inflammatory cytokines, indicating its role in inflammation management .

Q & A

Q. What are the optimal synthetic routes for preparing 2-(Allyloxy)-6-bromo-4-methoxybenzyl Alcohol, and how can purity be ensured?

Methodological Answer:

- Synthesis Strategy : Start with 4-methoxybenzyl alcohol as a precursor. Introduce the allyloxy group via nucleophilic substitution using allyl bromide under basic conditions (e.g., K₂CO₃ in DMF). Bromination at the 6-position can be achieved using electrophilic brominating agents like NBS (N-bromosuccinimide) in the presence of a catalyst (e.g., FeCl₃) .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) is recommended. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) .

- Yield Optimization : Adjust reaction stoichiometry (e.g., 1.2 equivalents of allyl bromide) and temperature (60–80°C for bromination).

Q. What analytical techniques are critical for characterizing this compound?

Methodological Answer:

- Structural Confirmation :

- NMR : ¹H NMR (CDCl₃) should show peaks for allyloxy protons (δ 5.8–6.0 ppm, multiplet), methoxy (δ 3.8 ppm, singlet), and benzyl alcohol (δ 4.6 ppm, singlet). ¹³C NMR confirms bromine substitution via deshielding effects .

- FTIR : Look for O–H stretch (~3400 cm⁻¹), C–Br (600–700 cm⁻¹), and C–O–C (1100–1250 cm⁻¹) .

- Purity Assessment : Use GC-MS or LC-MS to detect impurities (e.g., residual allyl bromide).

Q. How should researchers handle and store this compound to ensure stability?

Methodological Answer:

- Handling : Use PPE (gloves, goggles, lab coat) in a fume hood. Avoid prolonged skin contact due to potential irritancy (analogous to 4-methoxybenzyl alcohol hazards) .

- Storage : Store in amber glass vials under inert gas (N₂ or Ar) at 2–8°C. Avoid moisture to prevent hydrolysis of the benzyl alcohol group .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of bromination at the 6-position in this compound?

Methodological Answer:

- Electrophilic Aromatic Substitution : The methoxy group at the 4-position directs bromination to the ortho (6-position) due to its strong electron-donating resonance effect. Steric hindrance from the allyloxy group at the 2-position further restricts substitution to the 6-position. Computational modeling (DFT calculations) can validate electron density distribution .

- Experimental Validation : Compare bromination outcomes using alternative directing groups (e.g., nitro vs. methoxy) to confirm electronic effects.

Q. How does the allyloxy group influence the compound’s reactivity in cross-coupling reactions?

Methodological Answer:

- Suzuki-Miyaura Coupling : The bromine atom enables palladium-catalyzed coupling with aryl boronic acids. The allyloxy group may act as a chelating ligand, affecting catalytic efficiency. Optimize conditions (e.g., Pd(PPh₃)₄, Na₂CO₃, DME/H₂O) and monitor side reactions (allyl group oxidation) .

- Side Reaction Mitigation : Use protecting groups (e.g., TBS for benzyl alcohol) to prevent unwanted oxidation .

Q. What computational methods predict the environmental fate or toxicity of this compound?

Methodological Answer:

- Toxicity Prediction : Use QSAR models (e.g., EPA’s TEST software) to estimate acute toxicity. Existing data for 4-methoxybenzyl alcohol (LD₅₀ > 2000 mg/kg in rats) suggest low acute toxicity, but bromine substitution may alter bioaccumulation potential .

- Environmental Persistence : Perform biodegradation assays (OECD 301F) or use EPI Suite to estimate half-life in soil/water. No data exists for this compound, but similar brominated aromatics show moderate persistence .

Q. How can researchers resolve contradictions in reported hazard classifications for benzyl alcohol derivatives?

Methodological Answer:

- Data Gap Analysis : Some SDSs classify 4-methoxybenzyl alcohol as non-hazardous , while others note aspiration risks . Conduct in vitro assays (e.g., Ames test for mutagenicity) and compare results with structural analogs.

- Contextual Factors : Differences may arise from purity (e.g., residual solvents) or assay sensitivity. Always validate with freshly synthesized batches .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。